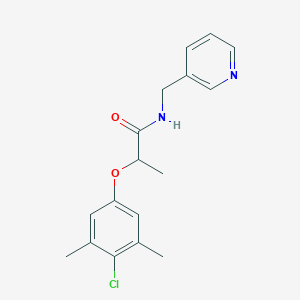![molecular formula C18H15BrN4O4 B213533 4-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(4-METHOXYPHENYL)BENZAMIDE](/img/structure/B213533.png)
4-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(4-METHOXYPHENYL)BENZAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(4-METHOXYPHENYL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromo-nitro-pyrazole moiety attached to a benzamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(4-METHOXYPHENYL)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrazole Ring: Starting with a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.
Bromination and Nitration: The pyrazole ring is then subjected to bromination and nitration reactions to introduce the bromo and nitro groups.
Coupling with Benzamide: The bromo-nitro-pyrazole intermediate is then coupled with a benzamide derivative under appropriate conditions, such as using a base and a coupling agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The bromo group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Material Science:
Biology and Medicine
Drug Development: Potential use as a lead compound for the development of new pharmaceuticals.
Biological Studies: Investigation of its effects on specific biological pathways and targets.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 4-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(4-METHOXYPHENYL)BENZAMIDE would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-({4-chloro-3-nitro-1H-pyrazol-1-yl}methyl)-N-(4-methoxyphenyl)benzamide
- 4-({4-bromo-3-amino-1H-pyrazol-1-yl}methyl)-N-(4-methoxyphenyl)benzamide
Uniqueness
The presence of the bromo and nitro groups in 4-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(4-METHOXYPHENYL)BENZAMIDE may confer unique reactivity and biological activity compared to its analogs. These functional groups can influence the compound’s electronic properties, making it a valuable candidate for various applications.
Propriétés
Formule moléculaire |
C18H15BrN4O4 |
|---|---|
Poids moléculaire |
431.2 g/mol |
Nom IUPAC |
4-[(4-bromo-3-nitropyrazol-1-yl)methyl]-N-(4-methoxyphenyl)benzamide |
InChI |
InChI=1S/C18H15BrN4O4/c1-27-15-8-6-14(7-9-15)20-18(24)13-4-2-12(3-5-13)10-22-11-16(19)17(21-22)23(25)26/h2-9,11H,10H2,1H3,(H,20,24) |
Clé InChI |
MRRXZIBVMYTCJF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3C=C(C(=N3)[N+](=O)[O-])Br |
SMILES canonique |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3C=C(C(=N3)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoic acid](/img/structure/B213498.png)

![4-CHLORO-1,5-DIMETHYL-N-[3-(MORPHOLINOSULFONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B213501.png)
![N-[4-(aminocarbonyl)phenyl]-1,2,3-trimethyl-1H-indole-5-carboxamide](/img/structure/B213503.png)

![3-bromo-1-[3-(1-pyrrolidinylcarbonyl)-1-adamantyl]-1H-1,2,4-triazole](/img/structure/B213507.png)

![N-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B213509.png)

METHANONE](/img/structure/B213514.png)

![N-(4-chloro-2-fluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213516.png)
![1-methyl-N-[1-(4-methylphenyl)ethyl]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B213519.png)
